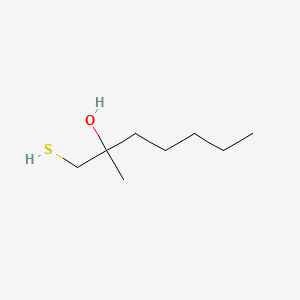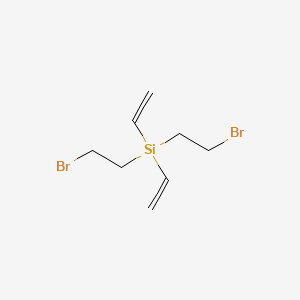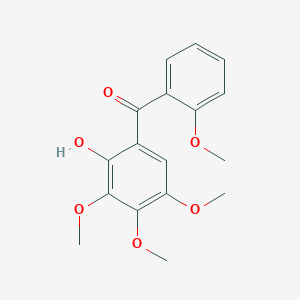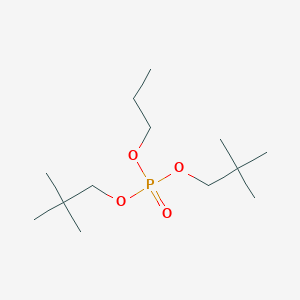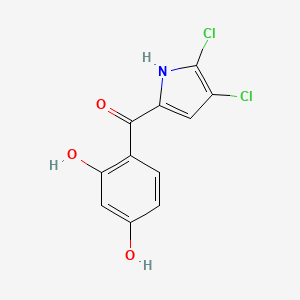![molecular formula C15H19AsN2O3 B14648086 3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-99-0](/img/structure/B14648086.png)
3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an organoarsenic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 3-ethylaniline with an organoarsenic reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is designed to be efficient and scalable, with considerations for cost, safety, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while nitration can introduce nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organoarsenic compounds, such as:
Arsenic trioxide: Used in medicine for the treatment of certain types of cancer.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Uniqueness
3-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific structure, which combines an arylamine with an organoarsenic group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
54010-99-0 |
|---|---|
Fórmula molecular |
C15H19AsN2O3 |
Peso molecular |
350.24 g/mol |
Nombre IUPAC |
3-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
Clave InChI |
UQDMUEHTUWGXMW-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

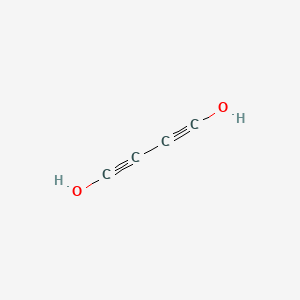

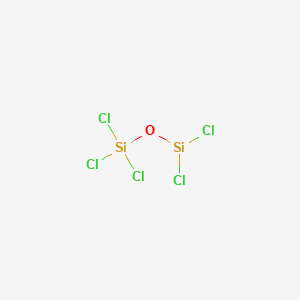
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
